molecular formula C2H6Cl4Si2 B8063578 Dichlorosilyl(methyldichlorosilyl)methane

Dichlorosilyl(methyldichlorosilyl)methane

Cat. No. B8063578
M. Wt: 228.0 g/mol
InChI Key: LOFPLWQPZAOILI-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.20 g (0.75 mmol) of triphenylphosphine, 1.07 g (7.5 mmol) of (chloromethyl)methyldichlorosilane, and 5.08 g (37.5 mmol) of trichlorosilane were reacted at 150° C. for 24 hrs. The resulting mixture was distilled to give 1.0 g of 1,1,1,3,3-pentachloro-1,3-disilabutane (bp; 181-182° C., yield; 58%) and 0.1 g of 1,1,3,3-tetrachloro-1,3-disilabutane (bp; 166-167° C., yield; 14%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl[CH2:21][Si:22]([CH3:25])([Cl:24])[Cl:23].[Cl:26][SiH:27]([Cl:29])[Cl:28]>>[Cl:26][Si:27]([Cl:29])([Cl:28])[CH2:21][Si:22]([Cl:24])([Cl:23])[CH3:25].[Cl:26][SiH:27]([Cl:28])[CH2:21][Si:22]([Cl:24])([Cl:23])[CH3:25]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.07 g
Type
reactant
Smiles
ClC[Si](Cl)(Cl)C
Name
Quantity
5.08 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](C[Si](C)(Cl)Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 58%
Name
Type
product
Smiles
Cl[SiH](C[Si](C)(Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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